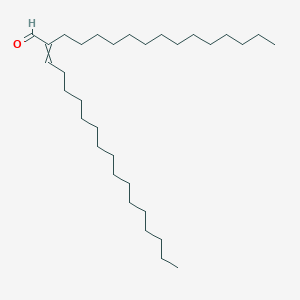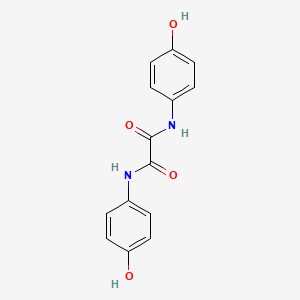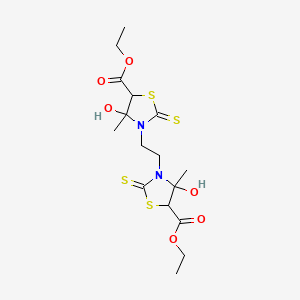
Octadeca-11,13,15-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-11,13,15-trienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by three conjugated double bonds located at the 11th, 13th, and 15th positions of the carbon chain. This compound is a member of the linolenic acid family and is known for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-11,13,15-trienoic acid typically involves the use of linolenic acid as a starting material. The process includes selective hydrogenation and isomerization reactions to achieve the desired conjugated triene structure. Common reagents used in these reactions include palladium catalysts and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of linolenic acid from natural sources such as plant oils. The extracted linolenic acid is then subjected to chemical modifications to obtain the desired trienoic acid. This process may include steps such as hydrolysis, esterification, and selective hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Octadeca-11,13,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using lipoxygenases can convert this compound into hydroperoxy derivatives.
Substitution: Halogenation reactions using halogenating agents such as bromine can introduce halogen atoms at specific positions on the carbon chain.
Major Products:
Oxidation: Hydroperoxy derivatives and hydroxylated fatty acids.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemistry: Octadeca-11,13,15-trienoic acid is used as a precursor in the synthesis of various bioactive compounds and polymers. Its conjugated triene structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cell signaling and membrane structure. It is also investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer. Its ability to modulate gene expression and enzyme activity is of particular interest in medical research .
Industry: this compound is used in the production of biodegradable polymers, coatings, and lubricants. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of octadeca-11,13,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression . Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipid mediators .
Comparison with Similar Compounds
Octadeca-9,11,13-trienoic acid: This compound has a similar structure but differs in the position of the double bonds.
Linolenic acid: A closely related compound with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness: Octadeca-11,13,15-trienoic acid is unique due to its specific conjugated triene structure, which imparts distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
25575-00-2 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-11,13,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20) |
InChI Key |
ZSXWVPXJLXTOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



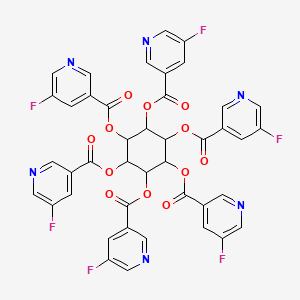
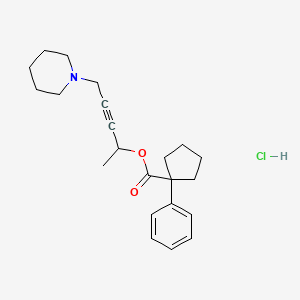



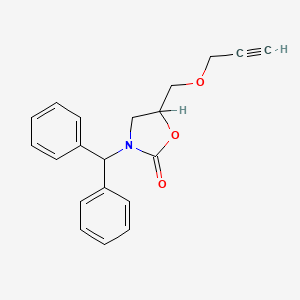
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)


